1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one” is C14H19NO3S . Its average mass is 267.387 Da and its monoisotopic mass is 267.129303 Da .Physical and Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3, a boiling point of 382.3±35.0 °C at 760 mmHg, and a flash point of 185.0±25.9 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 3.69 .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "1-[(4-Isopropylphenyl)sulfonyl]piperidin-4-one" often involves multi-step reactions, including sulfonylation and modifications to the piperidine ring. For instance, a study detailed the synthesis and characterization of a compound through spectroscopic techniques and X-ray diffraction, highlighting the molecular structure and the chair conformation of the piperidine ring, indicative of the compound's crystalline nature (Naveen et al., 2015).
Biological Activities
Derivatives of "this compound" have been investigated for their antimicrobial properties. For example, a study synthesized a range of piperidine derivatives and evaluated their antimicrobial activity against pathogens affecting tomato plants, identifying structure-activity relationships that influence antibacterial efficacy (Vinaya et al., 2009).
Antioxidant and Enzyme Inhibition
Another research avenue involves the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. These studies often investigate the structure-activity relationship, revealing how different substitutions on the molecule impact its biological activity (Karaman et al., 2016).
Alzheimer’s Disease Research
Compounds structurally related to "this compound" have also been synthesized as potential drug candidates for Alzheimer’s disease. Research in this area focuses on evaluating the enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer’s treatment, with some compounds showing promising results (Rehman et al., 2018).
Tumor Necrosis Factor-α Inhibition
The investigation into the inhibition of tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) activities is another significant area of research. Studies have synthesized derivatives and analyzed their structure-activity relationships to identify selective TACE inhibitors, contributing to the development of therapeutic agents for inflammatory diseases (Venkatesan et al., 2004).
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)sulfonylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-11(2)12-3-5-14(6-4-12)19(17,18)15-9-7-13(16)8-10-15/h3-6,11H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRVJKLJAIHCCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.